molecular formula C10H11ClN2O4 B14907425 4-(4-chloro-1H-pyrrole-2-carbonyl)morpholine-3-carboxylic acid

4-(4-chloro-1H-pyrrole-2-carbonyl)morpholine-3-carboxylic acid

Cat. No.: B14907425
M. Wt: 258.66 g/mol
InChI Key: OGRYBTDUOPPAGO-UHFFFAOYSA-N
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Description

4-(4-Chloro-1H-pyrrole-2-carbonyl)morpholine-3-carboxylic acid is a synthetic organic compound featuring a morpholine ring substituted at position 3 with a carboxylic acid group and at position 4 with a 4-chloro-1H-pyrrole-2-carbonyl moiety. For example, morpholine derivatives with halogenated aryl or heterocyclic substituents, such as those described in HBV-targeting patents (e.g., ), highlight the relevance of such scaffolds in medicinal chemistry.

Properties

Molecular Formula

C10H11ClN2O4

Molecular Weight

258.66 g/mol

IUPAC Name

4-(4-chloro-1H-pyrrole-2-carbonyl)morpholine-3-carboxylic acid

InChI

InChI=1S/C10H11ClN2O4/c11-6-3-7(12-4-6)9(14)13-1-2-17-5-8(13)10(15)16/h3-4,8,12H,1-2,5H2,(H,15,16)

InChI Key

OGRYBTDUOPPAGO-UHFFFAOYSA-N

Canonical SMILES

C1COCC(N1C(=O)C2=CC(=CN2)Cl)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of strong bases and controlled temperatures to ensure the stability of the intermediate compounds .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-(4-chloro-1H-pyrrole-2-carbonyl)morpholine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but generally involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups into the pyrrole ring .

Scientific Research Applications

4-(4-chloro-1H-pyrrole-2-carbonyl)morpholine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-chloro-1H-pyrrole-2-carbonyl)morpholine-3-carboxylic acid involves its interaction with specific molecular targets. The chloro group and morpholine ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Key Structural Differences

Compound Name Core Structure Substituents Application Reference
4-(4-Chloro-1H-pyrrole-2-carbonyl)morpholine-3-carboxylic acid Morpholine-3-carboxylic acid 4-(4-chloro-1H-pyrrole-2-carbonyl) Research (inferred: antiviral)
4-[4-(2-Chloro-4-fluorophenyl)-5-(methoxycarbonyl)-2-(thiazol-2-yl)-3,6-dihydropyridin-4-yl]methyl morpholine-3-carboxylic acid Morpholine-3-carboxylic acid Chloro-fluorophenyl, thiazole, dihydropyridine HBV infection therapy
Hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carboxylic acid hydrochloride Fused pyrrolomorpholine Hexahydro ring, HCl salt Pharmaceuticals, agrochemicals
4-(2-Chloroethyl)morpholine hydrochloride Morpholine 2-chloroethyl Synthetic intermediate

Physicochemical and Pharmacological Insights

  • This contrasts with the 2-chloroethyl group in , which is more flexible and less sterically hindered.
  • Morpholine vs. Fused Rings: The hexahydro-pyrrolomorpholine in exhibits increased conformational rigidity due to its fused bicyclic structure, whereas the target compound’s non-fused morpholine allows greater rotational freedom, possibly affecting receptor binding kinetics.
  • Bioactivity : The thiazole and dihydropyridine groups in confer specificity for HBV targets, while the pyrrole carbonyl in the target compound may engage in distinct hydrogen-bonding interactions, suggesting divergent therapeutic pathways.

Limitations and Contradictions

  • Crystallinity : While emphasizes crystalline salt forms for drug development, the target compound’s solid-state properties remain uncharacterized.
  • Solubility : The hydrochloride salt in improves aqueous solubility, whereas the target compound’s neutral pyrrole carbonyl may reduce solubility, necessitating formulation adjustments.

Q & A

Q. What are the common synthetic routes for preparing 4-(4-chloro-1H-pyrrole-2-carbonyl)morpholine-3-carboxylic acid, and what key reaction conditions must be optimized?

The synthesis typically involves multi-step pathways, including:

  • Pyrrole core formation : Bromination of precursors (e.g., vinyl acetate) followed by cyclization with ethyl acetoacetate to generate pyrrole intermediates .
  • Carbonyl introduction : Vilsmeier formylation or other acylating agents to install the carbonyl group at the pyrrole C2 position .
  • Morpholine coupling : Amide bond formation between the pyrrole-carbonyl moiety and morpholine-3-carboxylic acid derivatives, often using coupling agents like EDC/HOBt .
  • Chlorination : Sulfuryl chloride (SO₂Cl₂) or other chlorinating agents are used to introduce the chloro-substituent at the pyrrole C4 position .
    Key conditions : Temperature control during chlorination (to avoid over-substitution), solvent selection for amide coupling (e.g., DMF or THF), and catalyst optimization (e.g., palladium for cross-coupling steps) .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

  • 1H NMR : Analyze peak splitting patterns and integration ratios to confirm substituent positions (e.g., pyrrole NH at δ 12–14 ppm, morpholine protons at δ 3.5–4.0 ppm) .
  • LCMS/HPLC : Validate purity (>95%) and molecular ion peaks (e.g., ESI-MS m/z [M+H]+) .
  • IR Spectroscopy : Identify carbonyl stretches (~1650–1700 cm⁻¹) and morpholine C-O-C vibrations (~1100 cm⁻¹) .
  • Elemental Analysis : Confirm C, H, N, and Cl percentages to rule out byproducts .

Q. What purification techniques are most effective for isolating this compound from reaction mixtures?

  • Column Chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate to dichloromethane/methanol) to separate polar intermediates .
  • Acid-Base Extraction : Leverage the carboxylic acid group’s solubility in basic aqueous solutions (e.g., NaHCO3) for selective isolation .
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to enhance crystal purity .

Advanced Research Questions

Q. How can reaction parameters (e.g., temperature, catalyst selection) be systematically optimized to improve yield and selectivity?

  • Design of Experiments (DoE) : Use factorial designs to test variables like temperature (e.g., 80–100°C for chlorination), catalyst loading (e.g., Pd(OAc)₂ for coupling steps), and solvent polarity .
  • Kinetic Studies : Monitor reaction progress via TLC or in-situ IR to identify rate-limiting steps (e.g., morpholine coupling) .
  • High-Throughput Screening : Test catalyst libraries (e.g., phosphine ligands for Pd-mediated reactions) to enhance regioselectivity .

Q. What strategies resolve discrepancies between theoretical and experimental spectral data (e.g., unexpected NMR shifts)?

  • Intermediate Trapping : Isolate and characterize reaction intermediates (e.g., chlorinated pyrrole derivatives) to identify side reactions .
  • Computational Modeling : Compare experimental NMR shifts with DFT-calculated chemical shifts for proposed structures .
  • Isotopic Labeling : Use ¹³C-labeled reagents to trace carbonyl or morpholine carbon origins in ambiguous peaks .

Q. How can mechanistic insights guide the design of multi-step synthesis pathways for analogs?

  • Protecting Group Strategy : Temporarily block the morpholine carboxylic acid group during chlorination to prevent undesired side reactions .
  • Regioselectivity Control : Use directing groups (e.g., methyl substituents) on the pyrrole ring to steer chlorination to the C4 position .
  • Functional Group Compatibility : Avoid strong oxidizing agents post-morpholine coupling to preserve the acid moiety .

Q. What are the critical stability considerations for intermediates during synthesis?

  • Hygroscopicity : Store morpholine-carboxylic acid intermediates under inert atmosphere (N₂/Ar) to prevent hydrolysis .
  • Thermal Degradation : Limit heating durations during amide coupling to avoid decarboxylation of the carboxylic acid group .
  • Light Sensitivity : Protect chloro-pyrrole intermediates from UV exposure to prevent radical side reactions .

Q. How does structural modification (e.g., substituent variation) impact the compound’s physicochemical properties?

  • LogP Studies : Replace the chloro group with electron-withdrawing groups (e.g., CF₃) to assess solubility changes via shake-flask experiments .
  • pKa Determination : Use potentiometric titration to measure the carboxylic acid’s acidity and its effect on bioavailability .
  • Crystallography : Compare crystal packing of analogs to correlate substituents with melting points and stability .

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